molecular formula C21H23N3O7 B11617275 Prop-2-en-1-yl 7-methyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Prop-2-en-1-yl 7-methyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11617275
M. Wt: 429.4 g/mol
InChI Key: GFQFHTCZVZWJPY-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 7-methyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with various functional groups, including a prop-2-en-1-yl ester, a 7-methyl group, and a 3,4,5-trimethoxyphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 7-methyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the 3,4,5-Trimethoxyphenyl Group: This step involves the substitution reaction where the 3,4,5-trimethoxyphenyl group is introduced using suitable reagents and catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol under acidic conditions to form the prop-2-en-1-yl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 7-methyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Prop-2-en-1-yl 7-methyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 7-methyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Trimethoxyphenyl Derivatives: Compounds with the 3,4,5-trimethoxyphenyl group but different core structures.

Uniqueness

Prop-2-en-1-yl 7-methyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H23N3O7

Molecular Weight

429.4 g/mol

IUPAC Name

prop-2-enyl 7-methyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H23N3O7/c1-6-7-31-20(26)14-10(2)22-18-16(19(25)24-21(27)23-18)15(14)11-8-12(28-3)17(30-5)13(9-11)29-4/h6,8-9,15H,1,7H2,2-5H3,(H3,22,23,24,25,27)

InChI Key

GFQFHTCZVZWJPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC=C

Origin of Product

United States

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